(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
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Overview
Description
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is a synthetic steroid belonging to the class of androgens and derivatives These compounds are known for their role in the development and maintenance of male characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol typically involves multiple steps starting from simpler steroid precursors. The process often includes:
Hydrogenation: Reduction of double bonds in the steroid nucleus.
Methylation: Introduction of a methyl group at the 17th position.
Hydroxylation: Addition of hydroxyl groups at the 3rd and 17th positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the steroid nucleus and to avoid unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated steroids.
Substitution Products: Halogenated or alkylated steroids.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone synthesis and metabolism. The pathways involved are primarily related to androgen signaling and regulation of male characteristics.
Comparison with Similar Compounds
Testosterone: The primary male sex hormone, structurally similar but with different functional groups.
Dihydrotestosterone: A more potent androgen with a similar structure but different biological activity.
Androstenedione: A precursor to both testosterone and estrogen, with a similar steroid nucleus.
Uniqueness: (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is unique due to its specific functional groups and stereochemistry, which confer distinct biological properties. Its synthetic nature allows for modifications that can enhance its stability, potency, and specificity for certain applications.
Properties
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15-,16+,17+,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUOCVTVOYWNJC-LFGUEBOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857996 |
Source
|
Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897950-19-5 |
Source
|
Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.